molecular formula C13H19N3O2S2 B12256312 Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate

Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate

Cat. No.: B12256312
M. Wt: 313.4 g/mol
InChI Key: WSLWHFCTLWDKDV-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate is a complex organic compound that features a thiophene ring, a piperidine moiety, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the thiophene ring followed by the introduction of the piperidine moiety and the carbamothioyl group. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often include controlled temperatures, specific solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the thiophene ring can participate in electron transfer processes. The carbamothioyl group may also play a role in binding to proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(1-methylpiperidin-4-yl)carbamothioyl]amino}thiophene-2-carboxylate: shares similarities with other piperidine and thiophene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C13H19N3O2S2

Molecular Weight

313.4 g/mol

IUPAC Name

methyl 3-[(1-methylpiperidin-4-yl)carbamothioylamino]thiophene-2-carboxylate

InChI

InChI=1S/C13H19N3O2S2/c1-16-6-3-9(4-7-16)14-13(19)15-10-5-8-20-11(10)12(17)18-2/h5,8-9H,3-4,6-7H2,1-2H3,(H2,14,15,19)

InChI Key

WSLWHFCTLWDKDV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)NC(=S)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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